Cas no 1782890-63-4 (2-(4-chlorophenyl)-3,3-difluoropropan-1-amine)

2-(4-Chlorophenyl)-3,3-difluoropropan-1-amine is a fluorinated aromatic amine derivative characterized by its unique structural features, including a 4-chlorophenyl group and a difluorinated propylamine moiety. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical applications. The chlorophenyl group contributes to its potential bioactivity, particularly in the development of CNS-targeting compounds or enzyme inhibitors. Its well-defined molecular structure allows for precise modifications in drug discovery, offering advantages in binding affinity and selectivity. The compound's stability under physiological conditions further supports its utility in medicinal chemistry research.
2-(4-chlorophenyl)-3,3-difluoropropan-1-amine structure
1782890-63-4 structure
Product Name:2-(4-chlorophenyl)-3,3-difluoropropan-1-amine
CAS No:1782890-63-4
MF:C9H10ClF2N
MW:205.632208347321
CID:5872335
PubChem ID:84722157
Update Time:2025-07-02

2-(4-chlorophenyl)-3,3-difluoropropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorophenyl)-3,3-difluoropropan-1-amine
    • EN300-1932353
    • 1782890-63-4
    • Inchi: 1S/C9H10ClF2N/c10-7-3-1-6(2-4-7)8(5-13)9(11)12/h1-4,8-9H,5,13H2
    • InChI Key: YXTZRQBLZQRQMN-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C(F)F)CN

Computed Properties

  • Exact Mass: 205.0469833g/mol
  • Monoisotopic Mass: 205.0469833g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26Ų

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2-(4-chlorophenyl)-3,3-difluoropropan-1-amine Related Literature

Additional information on 2-(4-chlorophenyl)-3,3-difluoropropan-1-amine

Comprehensive Overview of 2-(4-chlorophenyl)-3,3-difluoropropan-1-amine (CAS No. 1782890-63-4): Properties, Applications, and Industry Insights

The compound 2-(4-chlorophenyl)-3,3-difluoropropan-1-amine (CAS No. 1782890-63-4) is a fluorinated aromatic amine with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the 4-chlorophenyl moiety and difluoropropan-1-amine backbone, make it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its applications in drug discovery, particularly in modulating enzyme activity and receptor binding.

One of the most searched questions about this compound revolves around its synthetic routes and purification methods. Current literature suggests that 2-(4-chlorophenyl)-3,3-difluoropropan-1-amine can be synthesized via nucleophilic substitution reactions, with yields optimized through catalyst screening. The presence of fluorine atoms enhances metabolic stability, a property highly valued in modern medicinal chemistry, as evidenced by trending topics like "fluorine in drug design" and "improving pharmacokinetics with fluorination."

From an industrial perspective, the demand for fluorinated building blocks like CAS No. 1782890-63-4 has surged due to their role in developing patent-extended pharmaceuticals. Analytical techniques such as HPLC-MS and NMR spectroscopy are critical for quality control, aligning with frequent search queries about "characterization of fluorinated compounds." Environmental considerations also drive interest in greener synthesis protocols for this amine, reflecting broader industry shifts toward sustainable chemistry.

Emerging studies highlight the compound’s potential in central nervous system (CNS) drug development, correlating with rising searches for "blood-brain barrier permeable molecules." Its lipophilic yet polar nature, attributed to the difluoropropan-1-amine group, enables optimized bioavailability—a key focus area in recent PubMed publications. Furthermore, computational chemists utilize molecular docking simulations to predict its interactions with biological targets, a methodology frequently queried in AI-driven research platforms.

Regulatory aspects of 2-(4-chlorophenyl)-3,3-difluoropropan-1-amine remain compliant with global chemical inventories (e.g., TSCA, REACH), addressing common concerns about "fluorochemical regulations." Storage recommendations emphasize inert atmospheres to preserve stability, while safety data sheets (SDS) detail standard handling precautions—information often sought by laboratory personnel. The compound’s shelf-life under varying conditions is another trending topic, with stability studies indicating optimal performance when stored below -20°C.

In conclusion, CAS No. 1782890-63-4 represents a strategically important scaffold in contemporary organic synthesis. Its intersection with high-interest themes—fluorine chemistry, drug discovery, and green synthesis—ensures continued relevance in academic and industrial settings. Future research directions may explore its utility in bioconjugation or as a precursor for PET radiotracers, areas gaining traction in scientific discourse and search engine analytics.

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